
Electronic and steric effects of 1,3,5-Trimethyl-2-
phenoxy-benzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3,5-Trimethyl-2-phenoxy-benzene

Cat. No.: B3054614 Get Quote

An In-Depth Technical Guide to the Electronic and Steric Effects of 1,3,5-Trimethyl-2-phenoxy-benzene: A

Predictive Analysis for Drug Discovery and Synthesis

Abstract
1,3,5-Trimethyl-2-phenoxy-benzene, a derivative of mesitylene, presents a unique molecular architecture

where potent electronic activation is juxtaposed with severe steric congestion. This guide provides a

comprehensive analysis of the electronic and steric effects governing its conformation, reactivity, and

spectroscopic signatures. By dissecting the contributions of the electron-donating methyl groups and the dual-

natured phenoxy substituent, we predict the molecule's behavior in chemical reactions, particularly

electrophilic aromatic substitution. This document serves as a predictive framework for researchers, scientists,

and drug development professionals, offering insights into the rational design of experiments and the potential

utility of this sterically hindered scaffold in medicinal chemistry and materials science.

Molecular Architecture and Conformational Analysis
The structure of 1,3,5-trimethyl-2-phenoxy-benzene is characterized by a central 1,3,5-trimethylbenzene

(mesitylene) ring bearing a phenoxy group at the C2 position. This substitution pattern places the bulky

phenoxy group directly between two ortho-methyl groups, creating a sterically demanding environment that

dictates the molecule's preferred conformation.

The primary conformational flexibility arises from the rotation around the C(mesitylene)-O and O-C(phenyl)

bonds. Due to significant steric repulsion between the ortho-methyl groups and the ortho-hydrogens of the

phenoxy ring, free rotation is highly restricted. The molecule is expected to adopt a conformation that

minimizes these van der Waals interactions, resulting in a twisted, non-planar arrangement of the two aromatic

rings. This "geared" conformation is a known phenomenon in sterically crowded diaryl ethers and related

systems, significantly influencing the molecule's overall shape and accessibility of its reactive centers.[1]
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Caption: Predicted lowest-energy conformation of 1,3,5-trimethyl-2-phenoxy-benzene.

Analysis of Electronic Effects
The electronic nature of the central mesitylene ring is profoundly influenced by its four substituents.

Understanding these effects is critical to predicting the molecule's reactivity and spectroscopic properties.

Methyl Groups (C1, C3, C5): The three methyl groups are classic activating substituents. They donate

electron density to the aromatic ring through two primary mechanisms:

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms, leading to a

net push of electron density into the ring.

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the π-system of the ring

further increases electron density, particularly at the ortho and para positions.

Phenoxy Group (C2): The phenoxy group exhibits a dual electronic nature:

Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic π-system. This is a

powerful electron-donating effect that significantly increases electron density on the ring, especially at the

ortho (C3, which is blocked) and para (C5) positions relative to the ether linkage.

Inductive Effect (-I): Oxygen is a highly electronegative atom, which pulls electron density away from the

attached carbon (C2) through the σ-bond.

Overall Effect: In aryl ethers, the resonance effect (+R) of the oxygen typically outweighs its inductive effect (-

I).[2] Therefore, the phenoxy group acts as a net electron-donating, activating group. When combined with the

three activating methyl groups, the central benzene ring of 1,3,5-trimethyl-2-phenoxy-benzene becomes

exceptionally electron-rich and highly activated towards electrophilic attack. The positions most activated by

this concerted electronic donation are C4 and C6.

Analysis of Steric Effects
While the electronics strongly activate the ring, the steric environment imposes significant constraints on

reactivity. This interplay is the defining characteristic of the molecule.

Steric Shielding: The bulky phenoxy group, locked in a twisted conformation by the flanking C1 and C3

methyl groups, creates a significant steric shield. This shield covers one face of the mesitylene ring and,

most importantly, severely hinders access to the ether oxygen and the adjacent C4 and C6 positions.

Reactivity Modulation: Any incoming reagent (e.g., an electrophile) must approach the C4 or C6 positions

from the less hindered face of the molecule, navigating past the spatial volume occupied by the phenoxy
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ring. This steric hindrance raises the activation energy for reactions at these positions compared to a less

congested analog like 1,3,5-trimethylbenzene.[3] The challenge of accessing these electronically favorable

sites is a key consideration in designing reactions involving this substrate.[4][5]
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Caption: Steric shielding of reactive sites by the bulky phenoxy group.
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Predicted Reactivity and Synthetic Utility
The chemistry of 1,3,5-trimethyl-2-phenoxy-benzene is a classic case of kinetic versus thermodynamic

control, governed by the balance of electronic and steric factors.

Electrophilic Aromatic Substitution (EAS):

Regioselectivity: The C4 and C6 positions are electronically primed for EAS due to the combined

activating effects of the substituents.

Reactivity: Despite the high electronic activation, the reaction rate is expected to be significantly slower

than that of less hindered analogs due to the steric hindrance imposed by the phenoxy group. Reactions

will likely require more forcing conditions (higher temperatures, stronger Lewis acids) to overcome the

steric barrier.

Potential Applications:

Drug Development: The rigid, lipophilic, and sterically defined scaffold could be valuable in drug design. It

can be used to position other functional groups in a precise three-dimensional arrangement, potentially

improving binding affinity and selectivity for a biological target.

Ligand Design: The hindered nature of the ether oxygen makes it a poor Lewis base, suggesting the

molecule could serve as a non-coordinating, bulky component in ligand design for catalysis.

Experimental Protocols
A. Synthesis via Ullmann Condensation
Given the steric hindrance, a classic Williamson ether synthesis may be low-yielding. A more robust approach

is a copper-catalyzed Ullmann condensation, which is well-suited for forming diaryl ethers, even with hindered

substrates.

Protocol:

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3,5-

trimethylbenzene (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and

cesium carbonate (2.0 eq).

Solvent Addition: Add anhydrous toluene via syringe to create a 0.5 M solution with respect to the aryl

bromide.

Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 24-48 hours.

Monitor the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of

Celite to remove inorganic salts.

Purification: Wash the filtrate sequentially with 1 M NaOH (aq) and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield pure 1,3,5-trimethyl-2-phenoxy-benzene.

Starting Materials:
- 2-Bromo-1,3,5-trimethylbenzene

- Phenol
- CuI, Cs2CO3, Ligand

Ullmann Condensation
Toluene, 110°C, 24-48h

Aqueous Workup
(EtOAc, NaOH, Brine)

Column Chromatography
(Silica Gel)

Final Product:
1,3,5-Trimethyl-2-phenoxy-benzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target molecule.

B. Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform

(CDCl₃).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.[6]

Predicted Signals: Expect a singlet for the C4/C6 protons, a singlet for the C5-methyl protons, a singlet

for the C1/C3-methyl protons, and multiplets for the phenoxy ring protons.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum.[6]

Predicted Signals: Expect distinct signals for each unique carbon atom, with quaternaries showing lower

intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire a spectrum using an

ATR accessory.

Acquisition: Scan from 4000 to 600 cm⁻¹.[6]
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Predicted Key Bands: Look for C-H stretching (aromatic and aliphatic) ~3100-2850 cm⁻¹, aromatic C=C

stretching ~1600-1450 cm⁻¹, and a strong C-O-C asymmetric stretching band for the aryl ether linkage

~1250-1200 cm⁻¹.

Data Summary: Predicted Properties
Property Predicted Value / Characteristic Source / Justification

Molecular Formula C₁₅H₁₆O [7]

Molecular Weight 212.29 g/mol [7]

¹H NMR (CDCl₃, δ)

~6.9-7.4 ppm (m, 5H, phenoxy-H),

~6.8 ppm (s, 2H, H4/H6), ~2.3 ppm

(s, 3H, C5-CH₃), ~2.1 ppm (s, 6H,

C1/C3-CH₃)

Based on analogous structures[8]

¹³C NMR (CDCl₃, δ)

~155-158 ppm (C-O), ~115-140

ppm (aromatic C), ~15-22 ppm

(methyl C)

Based on analogous structures

FT-IR (cm⁻¹)

~3050 (Ar C-H), ~2950 (Alkyl C-H),

~1600, 1500 (C=C), ~1240 (Asym.

C-O-C)

Standard functional group regions[9]

Appearance
Likely a white to off-white solid or a

colorless oil

General property of similar

compounds

Conclusion
1,3,5-Trimethyl-2-phenoxy-benzene is a molecule defined by a duality of effects. Its electron-rich aromatic

core is highly activated, suggesting a propensity for chemical modification. However, this electronic reactivity

is heavily moderated by a sterically crowded environment created by the ortho-methyl and phenoxy groups.

This guide provides a predictive framework, grounded in fundamental principles and data from analogous

systems, to understand and harness these competing influences. For researchers in synthesis and drug

discovery, this molecule represents not just a synthetic challenge but also a potentially valuable scaffold

whose rigid and well-defined three-dimensional structure can be exploited for the rational design of new

chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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